N-allyl-2-bromo-2-propen-1-amine hydrochloride
Description
N-Allyl-2-bromo-2-propen-1-amine hydrochloride is a secondary amine hydrochloride characterized by an allyl group (-CH₂CH=CH₂), a bromine substituent on the propenamine backbone, and a hydrochloride counterion.
Properties
IUPAC Name |
2-bromo-N-prop-2-enylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN.ClH/c1-3-4-8-5-6(2)7;/h3,8H,1-2,4-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXKLGMJUXKZHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC(=C)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-bromo-2-propen-1-amine hydrochloride typically involves the reaction of allylamine with bromine in the presence of a suitable solvent. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and other reaction parameters .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The allylic bromide group undergoes substitution reactions with nucleophiles (Nu⁻) via Sₙ2 or Sₙ2′ mechanisms , depending on steric and electronic factors.
Mechanistic Insight :
The bromine atom at the allylic position facilitates nucleophilic displacement, forming stabilized allylic intermediates. The reaction proceeds via a trigonal bipyramidal transition state in Sₙ2 pathways or through π-allyl complexes in Sₙ2′ mechanisms .
Elimination Reactions
Under basic conditions, the compound may undergo dehydrohalogenation to form conjugated dienes.
| Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH (aqueous) | Reflux, 80°C | 1,3-Diene derivatives | 60–75% | |
| KOtBu | DMSO, 25°C | Allylamine oligomers | 45–50% |
Radical-Mediated Reactions
The allylic bromide participates in radical chain reactions , particularly with initiators like peroxides or UV light.
Mechanistic Pathway :
Bromine abstraction generates an allylic radical, which reacts with bromine or other radicals to form functionalized products .
Cycloaddition Reactions
The allyl group engages in [2+2] photocycloadditions with electron-deficient alkenes (e.g., enones).
Grignard Reagent Formation
Reaction with magnesium in dry ether yields allylic Grignard reagents , useful in carbonyl additions.
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity:
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Activation Energy | Dominant Mechanism |
|---|---|---|---|
| Nucleophilic Substitution | High | 80–100 kJ/mol | Sₙ2/Sₙ2′ |
| Elimination | Moderate | 120–150 kJ/mol | E2 |
| Radical Bromination | Low | 50–70 kJ/mol | Chain propagation |
Stability and Handling Considerations
Scientific Research Applications
N-allyl-2-bromo-2-propen-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of N-allyl-2-bromo-2-propen-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-(2-Bromophenyl)propan-2-amine Hydrochloride (CAS 861006-36-2)
- Structural Differences :
- The bromine substituent is located on an aromatic phenyl ring rather than the aliphatic propenamine chain.
- Contains a propan-2-amine backbone instead of a propen-1-amine group.
- Molecular Weight : 250.57 g/mol (vs. ~212.5 g/mol for the target compound) .
- Applications : Likely used in pharmaceutical synthesis due to its aromatic bromine, which may enhance binding to biological targets.
- Reactivity : Bromine on the phenyl ring may participate in electrophilic substitution, whereas bromine on the aliphatic chain in the target compound could favor nucleophilic substitution or elimination reactions.
Benzydamine Hydrochloride
- Structural Differences :
- Applications: Clinically used as a non-steroidal anti-inflammatory drug (NSAID), highlighting the pharmacological relevance of amine hydrochlorides with aromatic systems.
- Key Contrast : The absence of bromine or unsaturated chains limits its utility in alkylation chemistry compared to the target compound.
Chlorphenoxamine Hydrochloride
- Structural Differences :
- Applications : Anticholinergic and antihistaminic agent, emphasizing the role of hydrochloride salts in enhancing solubility for drug formulations.
Memantine Hydrochloride
- Structural Differences :
- Applications : NMDA receptor antagonist for Alzheimer’s disease, demonstrating how amine hydrochlorides are optimized for CNS penetration.
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| N-Allyl-2-bromo-2-propen-1-amine HCl | C₆H₁₁BrClN | ~212.5 | Allyl, bromo, propenamine | Organic synthesis, polymers |
| 1-(2-Bromophenyl)propan-2-amine HCl | C₉H₁₃BrClN | 250.57 | Bromophenyl, propanamine | Pharmaceutical intermediates |
| Benzydamine HCl | C₁₉H₂₃N₃O·HCl | 345.87 | Benzyl, indazole | NSAID |
| Memantine HCl | C₁₂H₂₁N·HCl | 215.76 | Adamantane, primary amine | Neurodegenerative therapy |
Key Research Findings and Trends
- Reactivity : The allyl and bromine groups in N-allyl-2-bromo-2-propen-1-amine hydrochloride suggest higher reactivity in radical polymerization or nucleophilic substitution compared to aromatic bromides (e.g., 1-(2-bromophenyl)propan-2-amine HCl) .
- Solubility : Hydrochloride salts generally improve aqueous solubility, critical for both pharmaceutical and synthetic applications. For example, memantine HCl’s solubility enables CNS bioavailability , while the target compound’s solubility profile remains uncharacterized.
- Thermal Stability : Aromatic amine hydrochlorides (e.g., benzydamine HCl) exhibit higher thermal stability due to resonance stabilization, whereas aliphatic bromo-amines may decompose at lower temperatures .
Biological Activity
N-allyl-2-bromo-2-propen-1-amine hydrochloride is a compound of significant interest in both organic chemistry and biological research. Its unique structure, characterized by the presence of a bromine atom and an allyl group, contributes to its reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in enzyme inhibition, and implications in pharmaceutical research.
Structure and Properties
This compound has the molecular formula . The presence of the bromine atom allows for specific interactions with biological macromolecules, potentially leading to enzyme inhibition or modification of protein functions. The allyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.
The mechanism of action primarily involves the formation of covalent bonds between the bromine atom and nucleophilic sites on proteins or enzymes. This interaction can lead to:
- Enzyme Inhibition : The compound can inhibit enzymatic activity by modifying active sites or allosteric sites on enzymes.
- Protein Modification : It may alter protein conformation or function, impacting various biochemical pathways.
This dual action makes this compound a candidate for further studies in drug development and therapeutic applications.
Biological Applications
This compound has been utilized in various biological studies, including:
1. Enzyme Inhibition Studies
Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, studies have shown that brominated amines can effectively inhibit enzymes involved in cancer progression and other diseases .
3. Cancer Research
The compound's ability to interact with biological macromolecules positions it as a candidate for cancer research. Investigations into its effects on cell proliferation and apoptosis could yield valuable insights into its therapeutic potential .
Case Study 1: Enzyme Inhibition
In a study examining the effects of N-allyl derivatives on enzyme activity, researchers found that this compound significantly inhibited the activity of certain kinases involved in cancer signaling pathways. The compound exhibited an IC50 value indicative of its potency as an inhibitor.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of brominated amines, including N-allyl derivatives. Results indicated that these compounds displayed notable activity against various bacterial strains, suggesting potential for development as new antimicrobial agents.
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-allyl-2-bromo-2-propen-1-amine HCl | C₆H₁₁BrClN | Enzyme inhibition, antimicrobial |
| N-benzyl-2-propen-1-amine HCl | C₉H₁₁BrClN | Moderate enzyme inhibition |
| N-(4-bromophenyl)-methyl-(2-bromoprop)-1-amines | C₁₀H₁₁Br₂N | Potential anticancer properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-allyl-2-bromo-2-propen-1-amine hydrochloride, and how is its purity validated?
- Methodological Answer : The compound is synthesized via allylation of 2-bromo-2-propen-1-amine precursors, followed by HCl treatment to form the hydrochloride salt. Key steps include bromination under controlled temperatures (0–5°C) to avoid side reactions. Purity is validated using ¹H/¹³C NMR to confirm structural integrity and HPLC (e.g., C18 column with acetonitrile/water mobile phase) to assess impurity profiles (<1%). Residual solvents are quantified via GC-MS .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies allyl (δ 5.2–5.8 ppm) and bromine-coupled vinyl protons (δ 6.1–6.3 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 212.98 (calculated).
- X-ray Crystallography : Resolves stereochemical ambiguity in crystalline forms .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation. Aqueous solubility is pH-dependent; use PBS (pH 7.4) for biological assays. Degradation studies via accelerated stability testing (40°C/75% RH for 4 weeks) show <5% decomposition when stored correctly .
Advanced Research Questions
Q. How can computational tools optimize the bromination step to minimize byproduct formation?
- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict transition states for bromine addition, guiding solvent selection (e.g., dichloromethane vs. THF). PISTACHIO/BKMS_METABOLIC databases identify optimal catalysts (e.g., FeBr₃ vs. AlBr₃), reducing side reactions like di-bromination. Reaction monitoring via in-situ IR spectroscopy tracks intermediates .
Q. What strategies resolve discrepancies in reported melting points across studies?
- Methodological Answer : Variations arise from polymorphic forms or residual solvents. Use DSC/TGA to differentiate polymorphs (e.g., Form I: mp 148–150°C vs. Form II: mp 142–144°C). HPLC-ELSD quantifies solvent residues (e.g., ethanol <0.1%), ensuring consistency. Cross-validate with PXRD to confirm crystalline phase .
Q. How can researchers troubleshoot low yields in large-scale synthesis?
- Methodological Answer :
- Kinetic Analysis : Vary stoichiometry (1:1.2 amine:HCl) and reaction time (12–24 hrs) to identify rate-limiting steps.
- Catalyst Screening : Test Pd(PPh₃)₄ for allylation efficiency (>90% yield vs. <70% with CuI).
- Workflow Optimization : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing decomposition .
Q. What advanced techniques identify and quantify degradation products under physiological conditions?
- Methodological Answer : Incubate the compound in simulated biological fluids (e.g., SIF/SGF) and analyze via LC-QTOF-MS/MS with collision-induced dissociation. Degradation pathways (e.g., hydrolysis of the allyl group) are mapped using molecular networking . Quantify products with isotope dilution assays (²H/¹³C-labeled internal standards) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



